![molecular formula C8H6ClN3O B1308484 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone CAS No. 50531-70-9](/img/structure/B1308484.png)
1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone
Overview
Description
The compound 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone is a chemical that features a benzotriazole moiety linked to a chloroethanone group. Benzotriazole derivatives are known for their diverse applications in chemistry, including their use as intermediates in organic synthesis, corrosion inhibitors, and pharmacologically active compounds. The chloroethanone portion of the molecule is a reactive functional group that can participate in various chemical transformations.
Synthesis Analysis
The synthesis of benzotriazole derivatives can be achieved through several methods. Although the provided papers do not directly describe the synthesis of this compound, they offer insights into related synthetic procedures. For instance, the synthesis of 5-amine-1H-benzo[d]triazol is described as starting from 4-nitrobenzene-1,2-diamine, followed by diazotization and reduction . Similarly, the synthesis of 1-benzyl-1H-1,2,4-triazole involves the reaction of the triazole with HClO4 in ethanol . These methods suggest that the synthesis of the target compound could involve the functionalization of a benzotriazole precursor followed by the introduction of the chloroethanone group.
Molecular Structure Analysis
The molecular structure of benzotriazole derivatives is characterized by the presence of a triazole ring fused to a benzene ring. The crystal structure of a related compound, bis(1-benzyl-1H-1,2,4-triazole) perchloric acid monosolvate, reveals dihedral angles between the benzene and triazole rings, indicating the potential for steric interactions in such molecules . This information can be extrapolated to suggest that this compound would also exhibit a planar structure around the triazole moiety, with potential for intramolecular interactions affecting its reactivity and physical properties.
Chemical Reactions Analysis
Benzotriazole derivatives are known to participate in various chemical reactions. The papers provided do not directly discuss the reactions of this compound, but they do mention reactions involving similar compounds. For example, the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of pyrazol derivatives involves condensation reactions . Additionally, the three-component reactions described for the synthesis of benzoxazines involve acyl chlorides and dichloroethane, indicating that chloroethanone groups can be reactive in multi-component synthesis . These examples suggest that the chloroethanone group in the target compound could undergo nucleophilic substitution reactions, among others.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of similar compounds. Benzotriazole derivatives typically exhibit moderate to high melting points and may form crystalline solids. The presence of the chloroethanone group is likely to increase the compound's reactivity, making it a potential intermediate for further chemical synthesis. The solubility of the compound would depend on the nature of the substituents and the solvent used. The papers do not provide specific data on the physical properties of the target compound, but the synthesis and crystal structure of related compounds suggest that it would exhibit similar characteristics .
Scientific Research Applications
Antibacterial and Antifungal Applications
Research demonstrates that compounds related to 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone exhibit potential antibacterial and antifungal activities. For instance, certain synthesized compounds have shown moderate activity against Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Another study highlighted the antibacterial activity of novel synthesized compounds against a range of Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).
Anticancer and Antiproliferative Properties
Several studies have explored the anticancer and antiproliferative effects of this compound derivatives. Notably, certain derivatives have demonstrated significant growth inhibition in renal cancer cell lines (Sahay & Ghalsasi, 2017). Another research effort synthesized and evaluated novel conjugates of benzosuberone and 1,2,3-triazole for their anti-proliferative activity against human cell lines (Devi et al., 2019).
Applications in Peptide Synthesis and Organic Chemistry
Compounds related to this compound are used in peptide synthesis and other organic chemistry applications. For example, a study discussed the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, highlighting their utility in synthesizing acyclic nucleoside-like compounds (Lakshman et al., 2014).
Antinociceptive and Anti-inflammatory Activities
Research has also indicated the potential antinociceptive and anti-inflammatory activities of derivatives of this compound. A study synthesized novel triazole derivatives and evaluated them for anti-nociceptive and anti-inflammatory activities, demonstrating significant effects in these areas (Rajasekaran & Rajagopal, 2009).
Antimicrobial Properties
Additionally, synthesized derivatives of this compound have been shown to possess antimicrobial properties. One study synthesized and evaluated a series of compounds for their in vitro antibacterial, antifungal, and antimycobacterial activities, with some compounds showing better activity compared to standard drugs (Pandya et al., 2019).
Future Directions
The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Mechanism of Action
- By inhibiting AChE, this compound modulates cholinergic signaling, affecting cognitive processes, memory, and other neurological functions .
- The interaction involves electrostatic interactions, hydrogen bonding, and van der Waals forces between the compound and AChE .
- Dysregulation of AChE activity contributes to neurodegenerative diseases like Alzheimer’s, where synaptic loss and memory impairment occur .
- These properties impact bioavailability , determining how efficiently the compound reaches its target .
- In neurodegenerative diseases, maintaining optimal AChE activity is crucial for preserving cognitive function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-chloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-8(13)12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHQUFHZUCJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401433 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50531-70-9 | |
Record name | 1-(1H-Benzotriazol-1-yl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(α-Chloroacetyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone in the context of the research paper?
A1: this compound serves as a crucial intermediate in the synthesis of new 1,2,3-triazoline and 1,2,3,4-tetrazole derivatives []. The research highlights its reactivity with sodium azide to yield 2-azido-1-(1H-benzo[d][1,2,3]triazol-1-yl) ethanone, a key precursor for the 1,3-dipolar cycloaddition reactions with various α,β-unsaturated carbonyl compounds and Schiff bases. This method offers a synthetic route to access diverse triazole and tetrazole derivatives, potentially leading to compounds with interesting biological activities.
Q2: How was this compound characterized in the study?
A2: The synthesized this compound was characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm its structural features []. The reaction progress and formation of the compound were monitored using thin-layer chromatography (TLC) with a benzene-methanol (4:1) solvent system []. While not specifically mentioned for this compound, the paper notes that some synthesized derivatives were further analyzed by 1H NMR spectroscopy and elemental analysis (C.H.N.S) for comprehensive structural elucidation [].
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